![molecular formula C7H8N2O2 B1277960 6-Amino-4-methylnicotinic acid CAS No. 179555-11-4](/img/structure/B1277960.png)
6-Amino-4-methylnicotinic acid
Overview
Description
6-Amino-4-methylnicotinic acid is a versatile chemical compound with diverse applications in scientific research. It has a molecular formula of C7H8N2O2 . Its unique properties allow for investigations in various fields, such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of 6-methylnicotinic acid, a related compound, involves the non-catalytic oxidation of a 2-methyl-5-alkylpyridine . This process results in high yields of 6-methylnicotinic acid .Molecular Structure Analysis
The molecular formula of 6-Amino-4-methylnicotinic acid is C7H8N2O2 . The average mass is 152.151 Da and the mono-isotopic mass is 152.058578 Da .Physical And Chemical Properties Analysis
6-Amino-4-methylnicotinic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Agriculture
6-Amino-4-methylnicotinic acid: contributes to agricultural advancements by acting as a building block for plant growth-promoting compounds . Its amino acid structure is beneficial for soil fertility and plant nutrition, offering an organic alternative to synthetic nitrogen fertilizers. It enhances crop nitrogen use efficiency, leading to sustainable agriculture practices .
Analytical Chemistry
In analytical chemistry, 6-Amino-4-methylnicotinic acid is essential for developing analytical methods, such as chromatography and spectrometry . It’s used as a standard or reagent in the quantification and identification of chemical substances, playing a pivotal role in the quality control of pharmaceuticals and other products.
Safety and Hazards
properties
IUPAC Name |
6-amino-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFFOOSODQYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433364 | |
Record name | 6-Amino-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-methylnicotinic acid | |
CAS RN |
179555-11-4 | |
Record name | 6-Amino-4-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179555-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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